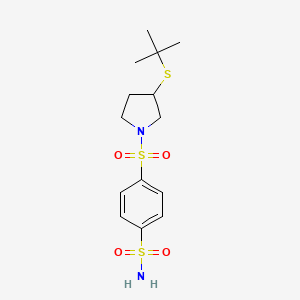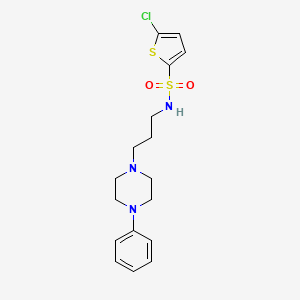
4-((3-(Tert-butylthio)pyrrolidin-1-yl)sulfonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-(Tert-butylthio)pyrrolidin-1-yl)sulfonyl)benzenesulfonamide, also known as BTPSA, is a chemical compound that is widely used in scientific research. This compound is a sulfonamide-based inhibitor that has been shown to have potent inhibitory activity against several enzymes, including carbonic anhydrases, metalloproteinases, and β-lactamases.
Scientific Research Applications
Synthesis and Crystal Structure
The synthesis of sulfonamide derivatives, such as 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, showcases the compound's role in forming crystalline structures with significant π–π interactions and hydrogen bonding. These interactions suggest potential applications in material science, where the crystal packing and molecular interactions are crucial (Balu & Gopalan, 2013).
Antimicrobial Activity
N-pyridin-3-yl-benzenesulfonamide derivatives have been studied for their antimicrobial properties, showing great activity against various bacteria. This indicates their potential application in developing new antimicrobial agents, contributing to the fight against drug-resistant bacterial infections (Ijuomah, Ike, & Obi, 2022).
Photophysical and Photochemical Properties
The synthesis and characterization of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents have been explored. These compounds demonstrate significant photosensitizing abilities, suitable for photocatalytic applications, suggesting their use in environmental purification and possibly in photodynamic therapy for cancer treatment (Öncül, Öztürk, & Pişkin, 2021).
Pro-apoptotic Effects in Cancer Cells
Sulfonamide derivatives have shown promising pro-apoptotic effects by activating p38/ERK phosphorylation in cancer cells. This indicates their potential in cancer therapy, particularly in designing compounds that could induce apoptosis in cancerous cells, providing a pathway for novel anticancer drugs (Cumaoğlu et al., 2015).
Chemical Sensing and Discrimination
A new design of reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols has been developed using sulfonamide derivatives. This showcases the compound's application in chemical sensing, highlighting its potential in environmental monitoring and biological sciences (Wang et al., 2012).
properties
IUPAC Name |
4-(3-tert-butylsulfanylpyrrolidin-1-yl)sulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S3/c1-14(2,3)21-11-8-9-16(10-11)23(19,20)13-6-4-12(5-7-13)22(15,17)18/h4-7,11H,8-10H2,1-3H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHHYCONLIHURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600495.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600501.png)






![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2600511.png)
![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2600512.png)


